molecular formula C22H18O2 B3598250 Methanone, 1,3-phenylenebis((methylphenyl)- CAS No. 125078-62-8

Methanone, 1,3-phenylenebis((methylphenyl)-

Cat. No.: B3598250
CAS No.: 125078-62-8
M. Wt: 314.4 g/mol
InChI Key: FIALLYBQVILKOF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methanone, 1,3-phenylenebis((methylphenyl)- can be achieved through several methods. One common approach involves the reaction of isophthaloyl dichloride with 1H-1,2,4-triazole to form the desired compound . The reaction typically requires specific conditions, including controlled temperature and the presence of a suitable solvent.

Industrial Production Methods: Industrial production of Methanone, 1,3-phenylenebis((methylphenyl)- often involves large-scale chemical synthesis processes. These processes are designed to optimize yield and purity while minimizing production costs. The exact methods and conditions used in industrial production may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: Methanone, 1,3-phenylenebis((methylphenyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and preparing derivatives for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of Methanone, 1,3-phenylenebis((methylphenyl)- include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of Methanone, 1,3-phenylenebis((methylphenyl)- depend on the specific reaction and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or hydrocarbons.

Scientific Research Applications

Methanone, 1,3-phenylenebis((methylphenyl)- has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing various organic compounds and coordination polymers . In biology and medicine, it is studied for its potential therapeutic properties and interactions with biological molecules. In industry, it is used in the production of advanced materials and as a catalyst in polymerization reactions .

Mechanism of Action

The mechanism of action of Methanone, 1,3-phenylenebis((methylphenyl)- involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its ability to form coordination complexes with metal ions, which can influence various biochemical processes. The specific molecular targets and pathways involved may vary depending on the context and application of the compound.

Comparison with Similar Compounds

Methanone, 1,3-phenylenebis((methylphenyl)- can be compared with other similar compounds, such as Methanone, [2,4-bis(2-methylphenyl)-1,3-cyclobutanediyl]bis[phenyl- and 1,4-Phenylenebis[(4-methylphenyl)methanone] . These compounds share structural similarities but differ in their chemical properties and applications. The uniqueness of Methanone, 1,3-phenylenebis((methylphenyl)- lies in its specific molecular structure and the resulting chemical behavior, which makes it suitable for particular research and industrial applications.

Properties

IUPAC Name

[3-(4-methylbenzoyl)phenyl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-15-6-10-17(11-7-15)21(23)19-4-3-5-20(14-19)22(24)18-12-8-16(2)9-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALLYBQVILKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60925008
Record name (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125078-62-8
Record name Methanone, 1,1'-(1,3-phenylene)bis(1-(methylphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125078628
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanone, 1,1'-(1,3-phenylene)bis[1-(methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (1,3-Phenylene)bis[(4-methylphenyl)methanone]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60925008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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